

# Spectroscopic Characterization of 3-Hydroxy-2-methyl-5-nitrobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-Hydroxy-2-methyl-5-nitrobenzoic acid*

Cat. No.: *B13931435*

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Compound: **3-Hydroxy-2-methyl-5-nitrobenzoic acid** (CAS: 1935516-80-5)[1]

## Executive Summary

As a Senior Application Scientist, I approach the characterization of highly functionalized aromatic systems not merely as a checklist of peaks, but as a self-validating logical matrix. **3-Hydroxy-2-methyl-5-nitrobenzoic acid** is a complex "push-pull" electronic system utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Because it features four distinct substituents—a carboxylic acid, a methyl group, a hydroxyl group, and a nitro group—on a single benzene ring, its spectroscopic profile is dictated by competing mesomeric and inductive effects.

This whitepaper establishes a robust, self-validating methodology for the structural verification of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Structural Causality & Electronic Interplay

Before running any sample, we must establish the theoretical electronic environment of the molecule. The core benzene ring is subjected to the following substituent effects:

- Hydroxyl (-OH) at C3: Strongly electron-donating via resonance (+M effect), which heavily shields the ortho and para positions.
- Nitro (-NO<sub>2</sub>) at C5: Strongly electron-withdrawing (-M, -I effects), which deshields the ortho and para positions.
- Carboxylic Acid (-COOH) at C1: Electron-withdrawing (-M, -I effects).
- Methyl (-CH<sub>3</sub>) at C2: Weakly electron-donating (+I effect).

The precise chemical shifts observed in NMR and the vibrational frequencies in IR spectroscopy are a direct mathematical consequence of these overlapping fields. We utilize established additivity rules from [2] to predict and validate these parameters.

## Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for mapping the carbon-hydrogen framework. For this compound, DMSO-d<sub>6</sub> is the mandatory solvent. Using a non-polar solvent like CDCl<sub>3</sub> would result in broad, unresolved signals due to rampant intermolecular hydrogen bonding between the carboxylic acid and phenolic hydroxyl groups. DMSO disrupts these networks, ensuring sharp, distinct signals for exchangeable protons.

## Quantitative NMR Data

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Position	Chemical Shift (ppm)	Multiplicity	Integration	Causality / Assignment
-COOH	~13.0	Broad Singlet (br s)	1H	Highly deshielded acidic proton.
-OH	~10.5	Broad Singlet (br s)	1H	Phenolic proton, deshielded by the aromatic ring.
H-6	8.52	Doublet (d, J = 2.5 Hz)	1H	Ortho to -NO <sub>2</sub> and -COOH. Highly deshielded. Meta-coupled to H-4.
H-4	7.92	Doublet (d, J = 2.5 Hz)	1H	Ortho to -NO <sub>2</sub> but ortho to shielding -OH. Meta-coupled to H-6.
-CH <sub>3</sub>	2.30	Singlet (s)	3H	Benzylic methyl group.

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Carbon	Chemical Shift (ppm)	Causality (Substituent Additivity Effects)
C-7 (C=O)	168.0	Carbonyl carbon of the carboxylic acid.
C-3 (C-OH)	157.0	Ipsso effect of the strongly deshielding oxygen atom.
C-5 (C-NO <sub>2</sub> )	147.0	Ipsso effect of the electron-withdrawing nitro group.
C-1 (C-COOH)	133.6	Ipsso effect of the carboxylic acid.
C-2 (C-CH <sub>3</sub> )	132.0	Ipsso effect of the methyl group.
C-6 (C-H)	117.8	Ortho to -NO <sub>2</sub> and -COOH.
C-4 (C-H)	116.0	Ortho to -OH (shielding) and -NO <sub>2</sub> (deshielding).
C-8 (-CH <sub>3</sub> )	13.0	Aliphatic benzylic carbon.

(Note: <sup>13</sup>C chemical shifts are calculated based on empirical additivity parameters detailed in [3])

## Experimental Protocol: NMR Acquisition

- Sample Preparation: Weigh exactly 15 mg of the analyte.
- Dissolution: Dissolve completely in 0.6 mL of DMSO-d<sub>6</sub> containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Acquisition (<sup>1</sup>H): Run at 298 K using a standard 90° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
- Acquisition (<sup>13</sup>C): Run with broadband proton decoupling (zgpg30), 1024 scans. The high scan count is critical to achieve an adequate signal-to-noise ratio for the four quaternary carbons (C1, C2, C3, C5) which lack NOE enhancement.

Sample Prep: 3-Hydroxy-2-methyl-5-nitrobenzoic acid

Dissolution in DMSO-d6  
(Disrupts H-bonding)

$^1\text{H}$  NMR Acquisition  
(400 MHz, 16 scans)

$^{13}\text{C}$  NMR Acquisition  
(100 MHz, 1024 scans)

Fourier Transform &  
Phase Correction

Spectral Interpretation  
(Additivity Rules)

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Workflow for the NMR spectroscopic acquisition and interpretation of the target compound.

## Infrared (IR) Spectroscopy

To validate the functional groups without altering the compound's native solid-state polymorphic form, we utilize Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy. Traditional KBr pelleting is avoided here, as the high pressure and hygroscopic nature of KBr can induce ion-exchange artifacts with the carboxylic acid.

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Diagnostic Significance
3300 – 2500	O-H stretch (carboxylic)	Broad, jagged band indicative of strong hydrogen-bonded dimers.
~3400	O-H stretch (phenolic)	Often overlaps with the carboxylic acid band; confirms presence of C3-OH.
~1685	C=O stretch	Conjugated carboxylic acid carbonyl.
~1530	N-O asymmetric stretch	Primary confirmation of the nitro group.
~1350	N-O symmetric stretch	Secondary confirmation of the nitro group.

## Experimental Protocol: ATR-FTIR

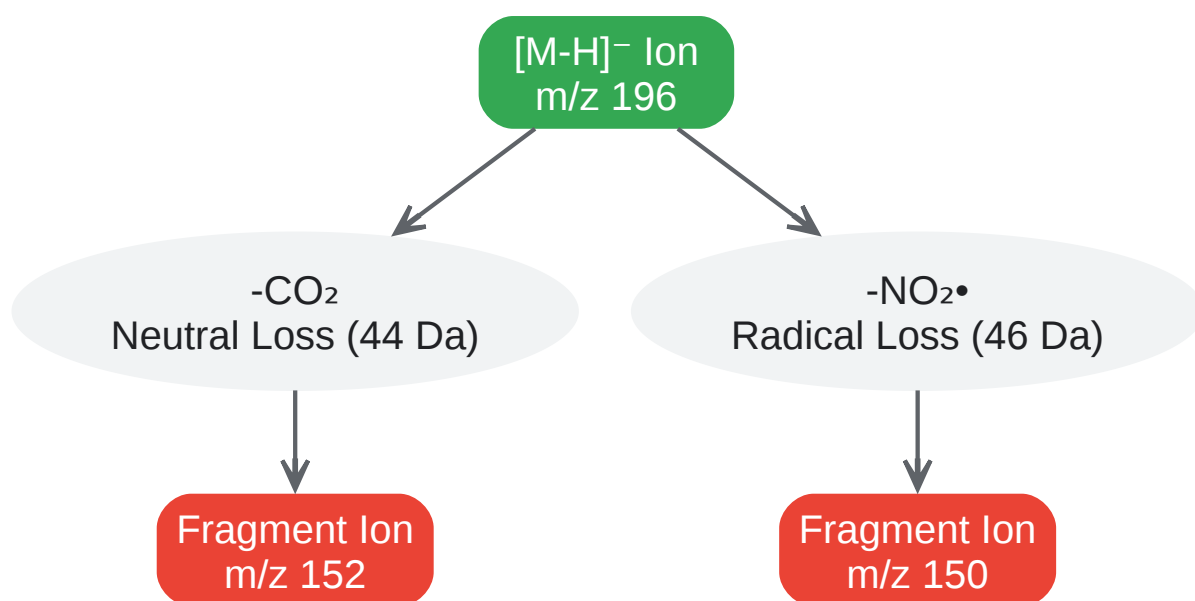
- **Background:** Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm<sup>-1</sup> resolution) to subtract atmospheric CO<sub>2</sub> and water vapor.
- **Loading:** Place ~2 mg of the solid powder directly onto the center of the crystal.
- **Compression:** Apply the pressure anvil to ensure intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.
- **Acquisition:** Collect 32 scans from 4000 to 400 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

To confirm the exact molecular weight (197.14 g/mol), Electrospray Ionization Mass Spectrometry (ESI-MS) is employed. Because the molecule contains an acidic carboxylic acid (pKa ~4) and a phenolic hydroxyl (pKa ~9), it readily deprotonates. Therefore, negative ion mode (ESI<sup>-</sup>) is the most sensitive and logical choice.

### Experimental Protocol: ESI-MS

- Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Crucial Step: Do not add formic acid, as low pH suppresses negative ionization. If an additive is needed, use 0.1% Ammonium Hydroxide.
- Injection: Direct infusion at a flow rate of 10 µL/min.
- Parameters: Set the capillary voltage to 2.5 kV and desolvation temperature to 300°C.
- Observation: Monitor for the [M-H]<sup>-</sup> pseudomolecular ion at m/z 196.



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Proposed ESI-MS negative mode fragmentation pathway for **3-Hydroxy-2-methyl-5-nitrobenzoic acid**.

## References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[[Link](#)]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer Berlin Heidelberg. URL:[[Link](#)]

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## Sources

- 1. [1935516-80-5\\_3-Hydroxy-2-methyl-5-nitrobenzoic acid](#)CAS号:1935516-80-5\_3-Hydroxy-2-methyl-5-nitrobenzoic acid【结构式 性质 英文】 - 化源网 [[chemsrc.com](http://chemsrc.com)]
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